molecular formula C15H15NO5 B5512649 Dimethyl 4-(4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B5512649
M. Wt: 289.28 g/mol
InChI Key: JKNAFKBJEYVKOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 4-(4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of dihydropyridines, which are known for their biological and pharmacological activities. The presence of the hydroxyphenyl group and the dihydropyridine ring makes this compound an interesting subject for research in medicinal chemistry and other scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an alcohol solvent, such as ethanol, and requires a catalyst like acetic acid to proceed efficiently.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: The hydroxy group can participate in substitution reactions to form various ethers and esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various ethers and esters depending on the substituents used.

Scientific Research Applications

Dimethyl 4-(4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 4-(4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with various molecular targets. The compound can act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action is particularly relevant in the context of cardiovascular diseases, where calcium channel blockers are used to manage hypertension and other conditions. The hydroxyphenyl group may also contribute to its antioxidant properties by scavenging free radicals.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent with a similar mechanism of action.

    Nicardipine: Known for its use in managing angina and hypertension.

Uniqueness

Dimethyl 4-(4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of the hydroxyphenyl group, which imparts additional biological activities such as antioxidant properties. This makes it a valuable compound for research in developing multifunctional therapeutic agents.

Properties

IUPAC Name

dimethyl 4-(4-hydroxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c1-20-14(18)11-7-16-8-12(15(19)21-2)13(11)9-3-5-10(17)6-4-9/h3-8,13,16-17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNAFKBJEYVKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC=C(C1C2=CC=C(C=C2)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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